(E)-1,1-dimethoxynon-2-ene
Description
(E)-1,1-Dimethoxynon-2-ene is an α,β-unsaturated ether characterized by a non-2-ene backbone with two methoxy (-OCH₃) groups at the C1 position and an E (trans) configuration at the double bond. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol. This compound belongs to the class of vicinal diethers, where the alkene moiety is conjugated with electron-donating methoxy groups, influencing its electronic properties and reactivity.
Properties
CAS No. |
18287-01-9 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(E)-1,1-dimethoxynon-2-ene |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h9-11H,4-8H2,1-3H3/b10-9+ |
InChI Key |
VKWXFMOLPWWLDR-MDZDMXLPSA-N |
SMILES |
CCCCCCC=CC(OC)OC |
Isomeric SMILES |
CCCCCC/C=C/C(OC)OC |
Canonical SMILES |
CCCCCCC=CC(OC)OC |
Synonyms |
(E)-2-Nonenal dimethyl acetal |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most relevant structural analogue identified in the evidence is (2E)-1,1-diethoxyhex-2-ene (CAS: 67746-30-9, FDB000965), which shares the following features with (E)-1,1-dimethoxynon-2-ene :
- Core structure : Both compounds are α,β-unsaturated diethers with an E configuration.
- Functional groups : Each has two alkoxy groups at the C1 position.
Table 1: Structural and Property Comparison
| Property | This compound | (2E)-1,1-Diethoxyhex-2-ene |
|---|---|---|
| Molecular formula | C₁₁H₂₂O₂ | C₈H₁₆O₂ |
| Molecular weight (g/mol) | 186.29 | 144.21 |
| Alkoxy substituents | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) |
| Carbon chain length | 9-carbon (nonene) | 6-carbon (hexene) |
| Geometry | E (trans) | E (trans) |
Impact of Structural Variations
a) Alkoxy Group Substitution
- Methoxy vs. However, ethoxy groups provide stronger electron-donating effects due to increased alkyl chain length, which may stabilize carbocation intermediates in certain reactions .
- Polarity : Methoxy groups lower hydrophobicity slightly compared to ethoxy, leading to marginally higher water solubility.
b) Carbon Chain Length
- The longer nonene chain in this compound increases its van der Waals interactions, resulting in a higher boiling point and greater lipophilicity compared to (2E)-1,1-diethoxyhex-2-ene. This property makes the former more suitable for applications requiring lipid membrane permeability (e.g., drug delivery systems).
c) Reactivity Trends
- Electrophilic Additions : The E geometry in both compounds directs regioselectivity during additions (e.g., hydrohalogenation), favoring anti-Markovnikov products.
- Oxidation Stability: The conjugated enol ether system in this compound may render it less prone to autoxidation than non-conjugated analogues.
Hypothetical Analogues for Further Study
- (E)-1,1-Dimethoxydec-2-ene (longer chain for studying lipid interactions).
- (Z)-1,1-Dimethoxynon-2-ene (stereoisomer to assess geometry-dependent reactivity).
Research Implications and Gaps
- Synthetic Applications: The ethoxy analogue’s synthesis protocols (e.g., nucleophilic substitution or elimination) could be adapted for this compound, though optimization would be required for the longer carbon chain .
- Thermodynamic Data : Experimental studies on melting/boiling points, solubility, and partition coefficients are needed to validate inferred properties.
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